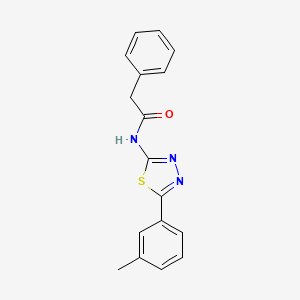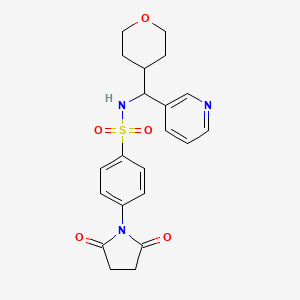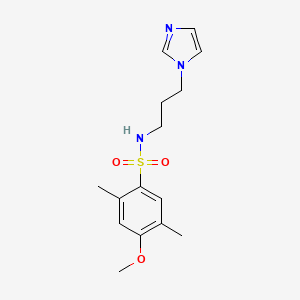![molecular formula C15H15N3O B2553878 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile CAS No. 1488639-14-0](/img/structure/B2553878.png)
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile” is a chemical compound that contains a pyrrolidine ring and a quinoline ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline ring is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, there are plenty of synthesis protocols reported in the literature for the construction of quinoline scaffolds .Molecular Structure Analysis
The molecular structure of “2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile” is characterized by a five-membered pyrrolidine ring and a quinoline ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline ring has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications
- Notably, some quinoline-based molecules exhibit promising anti-inflammatory, antiviral, and anticancer activities .
- The versatility of quinoline derivatives allows for the incorporation of various substituents, making them valuable building blocks in organic synthesis .
- Some derivatives exhibit nanomolar activity against specific kinases, suggesting their potential as therapeutic agents. Further modifications can optimize their efficacy .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Kinase Inhibition Studies
Photovoltaic Solar Cells
Future Directions
The future directions for research on “2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile” could include further exploration of its synthesis, chemical reactions, and potential biological activities. The pyrrolidine and quinoline rings present in this compound make it a potentially interesting scaffold for the development of new drugs .
Mechanism of Action
Target of Action
aeruginosa . Pyrrolidine derivatives have also been associated with a variety of biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding or other intermolecular interactions .
Biochemical Pathways
Related compounds such as quinolinyl-pyrazoles have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Pharmacokinetics
Pyrrolidine derivatives have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Related compounds have been associated with antimicrobial activity, suggesting that they may inhibit the growth and replication of certain bacteria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many compounds .
properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-10-13-5-3-7-17-13/h1-2,4,6,8,13,17H,3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEJKDUQTLCVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)



![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)





![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)